2-{[(Cyclooctylcarbamoyl)methyl]sulfanyl}benzoic acid is a chemical compound with the molecular formula and a CAS number of 721406-48-0. This compound features a benzoic acid moiety substituted with a sulfanyl group linked to a cyclooctylcarbamoyl methyl group. Its unique structure suggests potential applications in various fields, including medicinal chemistry and materials science.
2-{[(Cyclooctylcarbamoyl)methyl]sulfanyl}benzoic acid can be classified under the following categories:
The synthesis of 2-{[(Cyclooctylcarbamoyl)methyl]sulfanyl}benzoic acid typically involves several steps, including the formation of the sulfanyl linkage and the introduction of the cyclooctylcarbamoyl group.
The key steps include:
The molecular structure of 2-{[(Cyclooctylcarbamoyl)methyl]sulfanyl}benzoic acid can be represented using various notations:
C1CCCCCCC1C(=O)NCCSC(=O)C2=CC=CC=C2C(=O)O
XJXKQWZVYJQHNE-UHFFFAOYSA-N
This compound features a benzoic acid backbone with a sulfanyl linkage to a cyclooctylcarbamoyl group.
2-{[(Cyclooctylcarbamoyl)methyl]sulfanyl}benzoic acid can participate in several types of chemical reactions:
Common reagents used in reactions involving this compound include:
The mechanism of action for 2-{[(Cyclooctylcarbamoyl)methyl]sulfanyl}benzoic acid primarily relates to its interactions at the molecular level:
2-{[(Cyclooctylcarbamoyl)methyl]sulfanyl}benzoic acid has potential applications in various scientific fields:
This compound exemplifies the importance of structural diversity in organic chemistry and its implications for various applications across scientific disciplines.
CAS No.: 75-09-2
CAS No.: 4208-67-7
CAS No.: 571-72-2
CAS No.: 34981-25-4
CAS No.: 951163-61-4
CAS No.: 2409072-20-2